(3-Methylbutyl)hydrazine hydrochloride

Description

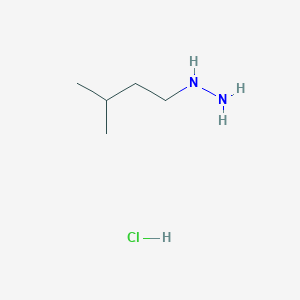

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylbutylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGISDJPJIHAFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3 Methylbutyl Hydrazine Hydrochloride and Analogous Alkylhydrazine Hydrochlorides

Direct Alkylation of Hydrazine (B178648) Derivatives

Direct alkylation methods offer a straightforward approach to introducing an alkyl group onto a hydrazine molecule. While efficient, these methods can sometimes yield a mixture of products, necessitating careful control over reaction conditions to achieve the desired substitution pattern.

Reductive Alkylation Strategies

Reductive alkylation is a widely employed and efficient one-pot method for synthesizing N-alkylhydrazine derivatives. organic-chemistry.org This strategy involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced to the corresponding alkylhydrazine. organic-chemistry.org For the synthesis of (3-Methylbutyl)hydrazine (B2808768), 3-methylbutanal would be reacted with hydrazine. The subsequent reduction of the formed hydrazone can be achieved using various reducing agents, such as α-picoline-borane, which has been shown to be effective and avoids the need for hazardous reagents. organic-chemistry.org The final product is then typically converted to its hydrochloride salt. Biocatalytic approaches using imine reductases (IREDs) have also been developed for the reductive amination of carbonyls with hydrazines, offering a green and efficient alternative. nih.gov

| Starting Carbonyl | Hydrazine Source | Reducing Agent/Catalyst | Product |

| 3-Methylbutanal | Hydrazine | α-Picoline-borane | (3-Methylbutyl)hydrazine |

| Various Aldehydes/Ketones | Hydrazines | Imine Reductase (IRED) | Substituted N-alkylhydrazines nih.gov |

Reactivity of Hydrazine Monohydrochloride with Tertiary Alcohols

A process for the preparation of tertiary butyl hydrazine hydrochloride involves the reaction of hydrazine monohydrochloride with tertiary butanol. google.com This reaction is carried out in the presence of hydrazine dihydrochloride or hydrogen chloride, which facilitates the formation of the tertiary butyl hydrazine hydrochloride in high yields. google.comgoogle.com This method, however, is generally limited to the synthesis of hydrazines with a tertiary alkyl group due to the mechanism involving the formation of a stable tertiary carbocation. Direct reaction of hydrazine monohydrochloride with primary or secondary alcohols under similar conditions is typically not effective. google.com

Direct N-alkylation Approaches with Hydrohalic Acids

The direct N-alkylation of hydrazine with alkyl halides is a traditional method for synthesizing alkylhydrazines. However, controlling the degree of alkylation to selectively obtain the mono-alkylated product can be challenging. A more selective method involves the formation of a nitrogen dianion from a protected hydrazine, which can then be selectively alkylated. organic-chemistry.orgd-nb.infonih.gov This approach allows for the controlled synthesis of mono- or di-alkylated hydrazines. organic-chemistry.org For instance, a protected hydrazine can be treated with n-butyllithium to form the dianion, followed by reaction with an alkyl halide like 1-bromo-3-methylbutane to yield the corresponding protected (3-Methylbutyl)hydrazine, which can then be deprotected.

Convergent Synthetic Pathways

Convergent synthetic routes involve the preparation of key molecular fragments that are subsequently joined together. These methods often provide greater control over the final product's structure.

Condensation Reactions of Hydrazides with Aldehydes or Ketones

The synthesis of hydrazones through the condensation of hydrazides with aldehydes or ketones is a common and effective method. nih.govorganic-chemistry.org These hydrazones can then be reduced to the corresponding alkylhydrazines. For example, a suitable acyl hydrazide can be condensed with 3-methylbutanal to form an N-acylhydrazone. Subsequent reduction of this intermediate would yield the N-acyl-(3-methylbutyl)hydrazine, which can then be hydrolyzed to give (3-Methylbutyl)hydrazine. A variety of synthetic approaches, including solution-based methods, mechanosynthesis, and solid-state melt reactions, have been explored for the initial hydrazone synthesis. nih.gov

| Hydrazide | Aldehyde/Ketone | Intermediate |

| Isonicotinic acid hydrazide | 2,3-dihydroxybenzaldehyde | Corresponding hydrazone nih.gov |

| 2-Aminobenzoic acid hydrazide | 2,4-dihydroxybenzaldehyde | Corresponding hydrazone nih.gov |

Utilization of Activated Amides in Acyl Hydrazide Formation

The formation of acyl hydrazides, key intermediates in convergent pathways, can be efficiently achieved through the use of activated amides. organic-chemistry.orgresearchgate.netdntb.gov.uaresearcher.life Activated amides react with hydrazine under mild, transition-metal-catalyst-free conditions, often in an aqueous environment at room temperature, to produce acyl hydrazides in good yields. organic-chemistry.orgresearchgate.netdntb.gov.uaresearcher.life For instance, N-benzoylsuccinimides have been shown to be highly reactive for this purpose. researchgate.netorganic-chemistry.org The resulting acyl hydrazide can then be used in a subsequent three-component reaction with a carbonyl compound to form a hydrazone, which can be further processed to the target alkylhydrazine. organic-chemistry.orgorganic-chemistry.org This method provides a mild and efficient route for the synthesis of bioactive acyl hydrazides and their derivatives. organic-chemistry.org

Photochemical C-N Coupling Reactions in Hydrazide Synthesis

Photochemical methods represent a significant advancement in the synthesis of hydrazides and their derivatives, offering pathways that are often more efficient and occur under milder conditions than traditional methods. These reactions leverage light energy to facilitate carbon-nitrogen (C-N) bond formation, a critical step in the construction of the hydrazine framework.

A prominent approach involves the C-N cross-coupling for hydrazone synthesis through the functionalization of C(sp²)–H and C(sp³)–H bonds. rsc.orgnih.govresearchgate.net This reaction can be performed under visible light irradiation using an organic photocatalyst, such as eosin Y, with ethanol (B145695) and water as a green solvent system and atmospheric air serving as the oxidant. rsc.orgnih.govresearchgate.net In this process, the photocatalyst, upon absorbing visible light, enters an excited state and activates C-H bonds in substrates like indoles and methylarenes, which then couple with arylhydrazines. rsc.orgnih.govresearchgate.net This method is notable for its broad substrate scope, good functional group compatibility, and its avoidance of metal catalysts, which aligns with green chemistry principles. rsc.orgnih.gov

Another powerful photochemical strategy employs a Nickel(II)-bipyridine complex to catalyze the C-N coupling reaction between (hetero)aryl chlorides and hydrazides. organic-chemistry.orgresearchgate.net This reaction proceeds efficiently without the need for an external photosensitizer and demonstrates excellent tolerance for various functional groups, providing a versatile route to a wide range of arylhydrazines. organic-chemistry.org

Table 1: Overview of Photochemical C-N Coupling Methodologies

| Method | Catalyst/Photosensitizer | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Visible-Light C-H Functionalization | Eosin Y | Indoles/Methylarenes + Arylhydrazines | Metal-free, uses green solvent (ethanol:water) and air as oxidant. | rsc.orgnih.govresearchgate.net |

| Light-Promoted Cross-Coupling | Ni(II)-bipyridine complex | (Hetero)aryl chlorides + Hydrazides | No external photosensitizer required, broad functional group tolerance. | organic-chemistry.orgresearchgate.net |

Stereoselective Synthesis of Chiral Alkylhydrazine Hydrochlorides

Chiral hydrazines are valuable building blocks in pharmaceutical and organic chemistry. chemistryviews.org The stereoselective synthesis of these compounds is crucial for producing enantiomerically pure target molecules. A highly effective method for achieving this is the transition-metal-catalyzed asymmetric hydrogenation of hydrazones. chemistryviews.org

While catalysts based on noble metals like rhodium, iridium, and palladium have been used, recent research has focused on developing more sustainable and cost-effective catalysts using earth-abundant metals. chemistryviews.org An efficient nickel-catalyzed asymmetric hydrogenation of hydrazones has been developed for the synthesis of chiral hydrazines. chemistryviews.org This method employs a catalyst system comprising Ni(OAc)₂·4H₂O and a chiral dialkyl phosphine (B1218219) ligand, (R,R)-QuinoxP*. chemistryviews.org The reaction is typically conducted under 30 bar of hydrogen gas at 50 °C, yielding the desired chiral hydrazines in excellent yields with moderate to excellent enantioselectivities for a wide array of both aromatic and aliphatic hydrazones. chemistryviews.org This process has been successfully demonstrated on a gram scale, highlighting its practical utility. chemistryviews.org

Another approach to creating chiral hydrazine reagents involves a two-step synthesis starting from 1,5-difluoro-2,4-dinitrobenzene. nih.gov In this process, nucleophilic substitution of one fluorine atom with various amino acid amides is followed by the substitution of the remaining fluorine with hydrazine, yielding a series of new chiral derivatizing reagents. nih.gov

Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of Hydrazones

| Catalyst System | Substrate Type | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ni(OAc)₂·4H₂O + (R,R)-QuinoxP* ligand | Aromatic and Aliphatic Hydrazones | 30 bar H₂, 50 °C, 2,2,2-trifluoroethanol (TFE)/acetic acid solvent | Excellent yields, moderate to excellent enantioselectivities. | chemistryviews.org |

Green Chemistry Approaches in Alkylhydrazine Hydrochloride Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several innovative approaches have been applied to the synthesis of hydrazides and alkylhydrazines to improve their environmental footprint.

One highly effective green method is the use of microwave irradiation in a solvent-free, one-pot synthesis of hydrazides directly from their corresponding acids. researchgate.net This technique drastically reduces reaction times from 6-9 hours in conventional heating methods to just 60-200 seconds under microwaves. researchgate.net A comparative analysis of this green method versus a conventional two-step process demonstrates significant improvements across various green chemistry metrics. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis of Benzoic Hydrazide

| Metric | Conventional Method | Green (Microwave) Method | Improvement | Reference |

|---|---|---|---|---|

| Overall Yield | 77.0% | 90% | 13% Increase | researchgate.net |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less | researchgate.net |

| Energy Consumption | ~6-9 KWh | ~0.015-0.050 KWh | 180-400 times less | researchgate.net |

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy | 62.3% | 79.1% | 16.8% Increase | researchgate.net |

| Reaction Mass Efficiency | 16.0% | 69.2% | 53.2% Increase | researchgate.net |

Mechanochemistry, such as solvent-free grinding, also represents a key green strategy. The synthesis of hydrazide derivatives has been achieved using L-proline, a naturally occurring amino acid, as an efficient and reusable organocatalyst. mdpi.com This grinding technique proceeds under mild conditions, offers easy workup, and results in high purity products with short reaction times. mdpi.com Furthermore, the photochemical reactions discussed previously, which utilize visible light, air as an oxidant, and green solvents like ethanol-water mixtures, are inherently green approaches as they reduce reliance on hazardous reagents and energy-intensive conditions. rsc.orgnih.govmdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 Methylbutyl Hydrazine Hydrochloride

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in (3-Methylbutyl)hydrazine (B2808768) is a potent nucleophile, owing to the alpha-effect where the lone pair on one nitrogen atom enhances the nucleophilicity of the other. This inherent reactivity drives a variety of chemical transformations.

Formation of Hydrazones via Condensation with Carbonyl Compounds

The reaction of (3-Methylbutyl)hydrazine with aldehydes and ketones is a classic condensation reaction that results in the formation of hydrazones. researchgate.net This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon. google.com The initial addition product, a hemiaminal-like intermediate, subsequently eliminates a molecule of water to form the stable C=N double bond characteristic of a hydrazone. google.comcdnsciencepub.com

The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. researchgate.net The general mechanism can be summarized in the following steps:

Protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine group of the hydrazine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of the hydroxyl group followed by the elimination of water to form the hydrazone.

This transformation is fundamental in synthetic organic chemistry and is a key step in the well-known Wolff-Kishner reduction, which converts carbonyl compounds to the corresponding alkanes. nih.govorganic-chemistry.orgd-nb.info

Table 1: Hydrazone Formation from (3-Methylbutyl)hydrazine and Carbonyl Compounds

| Carbonyl Reactant | Product | Reaction Type |

| Aldehyde (R-CHO) | (3-Methylbutyl)hydrazone of Aldehyde | Condensation |

| Ketone (R-CO-R') | (3-Methylbutyl)hydrazone of Ketone | Condensation |

Nucleophilic Addition and Substitution Reactions

The nucleophilic character of (3-Methylbutyl)hydrazine extends beyond simple condensation with carbonyls. As a potent nucleophile, it readily participates in both addition and substitution reactions.

In nucleophilic addition reactions, the hydrazine attacks electron-deficient centers. A prime example is the initial step of the Wolff-Kishner reduction, where hydrazine adds to a carbonyl group. google.comnih.govd-nb.info

(3-Methylbutyl)hydrazine can also act as a nucleophile in substitution reactions, displacing leaving groups from various substrates. For instance, hydrazines are known to react with activated aromatic systems, such as 2,4-dinitrobenzene derivatives, via nucleophilic aromatic substitution. In these reactions, the hydrazine displaces a leaving group (e.g., a halide) from the aromatic ring. The reaction mechanism typically involves the formation of a Meisenheimer complex as an intermediate.

Acylation and Sulfonylation of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine moiety can be acylated or sulfonylated by reacting with acylating or sulfonylating agents, respectively.

Acylation is typically achieved using acyl chlorides or anhydrides. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of an N-acylhydrazine, also known as a hydrazide. However, the reaction can sometimes be complicated by the formation of 1,2-diacylhydrazine by-products, especially with highly reactive acylating agents. The reaction conditions, such as solvent and temperature, can be optimized to favor mono-acylation. For example, a patent describes the acylation of a substituted hydrazine using 3,5-dimethylbenzoyl chloride in the presence of pyridine. google.com

Sulfonylation occurs when the hydrazine is treated with a sulfonyl chloride (e.g., benzenesulfonyl chloride). The reaction mechanism is analogous to acylation, with the hydrazine nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonyl hydrazide. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a by-product.

Table 2: Acylation and Sulfonylation of (3-Methylbutyl)hydrazine

| Reagent | Product Class | General Structure of Product |

| Acyl Chloride (R-COCl) | N-Acyl-(3-methylbutyl)hydrazine | C₅H₁₁-NH-NH-CO-R |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-(3-methylbutyl)hydrazine | C₅H₁₁-NH-NH-SO₂-R |

Reactions with Organophosphorus Compounds leading to Phosphinohydrazines

Alkylhydrazines can react with certain organophosphorus compounds, such as chlorophosphines, to form phosphinohydrazines. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the phosphorus atom, displacing the chloride leaving group in a substitution reaction.

For example, N,N-dimethylhydrazine reacts with bis(trifluoromethyl)chlorophosphine, (CF₃)₂PCl, to yield N,N-dimethyl,N'-bis(trifluoromethyl)phosphinohydrazine. The reaction is typically carried out in an inert solvent like ether. By analogy, (3-Methylbutyl)hydrazine would be expected to react similarly with chlorophosphines to yield the corresponding N-(3-Methylbutyl)-N'-phosphinohydrazine. The reaction stoichiometry can be controlled to favor the formation of the desired product.

Cyclization Reactions for Heterocyclic Scaffolds

(3-Methylbutyl)hydrazine is a valuable building block in heterocyclic chemistry, where the N-N bond is incorporated into a ring system.

N-Heterocyclization for Pyrazole (B372694) Derivatives

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent is a cornerstone of pyrazole synthesis. (3-Methylbutyl)hydrazine hydrochloride can be used as the hydrazine source in these cyclocondensation reactions. Typically, the hydrochloride salt is neutralized in situ with a base to liberate the free hydrazine.

Several synthetic strategies can be employed:

Reaction with β-Diketones: The condensation of (3-Methylbutyl)hydrazine with a 1,3-diketone is a direct method to form 1-(3-methylbutyl)-3,5-disubstituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Reaction with β-Keto Nitriles: Substituted aminopyrazoles can be synthesized by reacting hydrazines with β-keto nitriles.

Multicomponent Reactions: More complex pyrazole derivatives can be accessed through multicomponent reactions. For instance, a tandem Ugi/debenzylation/hydrazine-mediated cyclization sequence has been developed for the synthesis of 3-hydroxypyrazoles.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of trisubstituted pyrazoles from hydrazines and metal-acetylacetonates, often without the need for a base or other additives.

The regioselectivity of the cyclization can be a key consideration when unsymmetrical 1,3-dicarbonyl compounds are used, as two isomeric pyrazole products are possible.

Table 3: Synthesis of Pyrazole Derivatives from (3-Methylbutyl)hydrazine

| Co-reactant | Heterocyclic Product | Key Reaction Features |

| 1,3-Diketone | 1-(3-Methylbutyl)pyrazole | Cyclocondensation |

| β-Keto Nitrile | 5-Amino-1-(3-methylbutyl)pyrazole | Cyclocondensation |

| α,β-Unsaturated Carbonyls | 1-(3-Methylbutyl)pyrazoline (followed by oxidation) | Michael Addition-Condensation |

Formation of Other Nitrogen-Containing Heterocycles (e.g., five-, six-, and seven-membered rings)

The reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazine moiety. This functional group serves as a versatile building block in heterocyclic synthesis, capable of reacting with various electrophilic partners to form stable ring structures. As a substituted hydrazine, it can be employed in condensation reactions with compounds containing two electrophilic centers, leading to the formation of a variety of nitrogen-containing heterocycles. researchgate.net The (3-methylbutyl) group, being an alkyl substituent, primarily imparts steric and electronic effects on the reactivity of the hydrazine group without altering its fundamental reaction pathways.

Five-Membered Rings:

The synthesis of five-membered heterocycles, such as pyrazoles and their derivatives, is a common application of substituted hydrazines. frontiersin.orgnih.gov The reaction of (3-methylbutyl)hydrazine with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a standard method for constructing the pyrazole ring. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. The specific regioisomer formed can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov

Another significant reaction is the Fischer indole (B1671886) synthesis, which, although classically associated with arylhydrazines, demonstrates the principle of forming five-membered rings from a hydrazine precursor. nih.gov While (3-methylbutyl)hydrazine lacks the aromatic ring necessary for the traditional Fischer indole synthesis, its derivatives can participate in analogous cyclization reactions to form other substituted pyrrole-type structures. nih.gov

| Reactant Type | Heterocyclic Product | General Conditions |

| 1,3-Dicarbonyl Compound | Pyrazole | Acid or base catalysis, heating |

| γ-Diketone | Pyrrole derivative | Acid catalysis, heating |

| α-Halo Ketone | Pyrazole derivative | Base, condensation followed by cyclization |

This table illustrates common reactions for forming five-membered rings using hydrazine derivatives.

Six-Membered Rings:

Six-membered nitrogen-containing heterocycles are crucial scaffolds in many chemical fields. frontiersin.orgbeilstein-journals.orgnih.gov this compound can be used to synthesize pyridazine (B1198779) and pyridazinone derivatives. Reaction with 1,4-dicarbonyl compounds or their equivalents, such as γ-ketoacids or γ-ketoesters, under dehydrating conditions leads to the formation of the dihydropyridazine (B8628806) ring, which can be subsequently oxidized to the aromatic pyridazine.

Similarly, condensation with α,β-unsaturated carbonyl compounds that possess a leaving group at the γ-position can also yield pyridazine derivatives. The reaction mechanism involves a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular nucleophilic substitution to close the ring.

| Reactant Type | Heterocyclic Product | General Conditions |

| 1,4-Dicarbonyl Compound | Dihydropyridazine/Pyridazine | Acid catalysis, heating, optional oxidation step |

| γ-Ketoacid / γ-Ketoester | Pyridazinone | Heating in solvents like ethanol (B145695) or acetic acid |

| Malonic esters and derivatives | Pyrazolidine-3,5-dione | Base-catalyzed condensation |

This table summarizes typical synthetic routes to six-membered heterocycles using hydrazine derivatives.

Seven-Membered Rings:

The synthesis of seven-membered rings, such as diazepines, is also achievable. researchgate.netnih.gov These larger rings are often formed by reacting substituted hydrazines with 1,5-dicarbonyl compounds or their synthetic equivalents. For instance, the condensation of (3-methylbutyl)hydrazine with a suitable 1,5-diketone would lead to the formation of a diazepine (B8756704) ring. nih.gov The reaction conditions often require careful control to favor the intramolecular cyclization over competing intermolecular polymerization reactions. The Ugi multicomponent reaction is another powerful tool for synthesizing complex molecules, including seven-membered nitrogen heterocycles, and can be adapted for use with hydrazine derivatives. researchgate.net

| Reactant Type | Heterocyclic Product | General Conditions |

| 1,5-Dicarbonyl Compound | Dihydrodiazepine | Acid catalysis, often under high dilution |

| δ-Ketoester | Diazepinone | Heating, removal of water |

This table outlines common pathways for the synthesis of seven-membered rings from hydrazine precursors.

Intramolecular Rearrangements Leading to Novel Ring Systems

Derivatives of (3-methylbutyl)hydrazine, particularly its corresponding hydrazones, can undergo intramolecular rearrangements to form new and often complex heterocyclic systems. These rearrangements are valuable synthetic tools for creating molecular diversity from common precursors.

One notable example is the Boulton–Katritzky rearrangement, a type of mononuclear heterocyclic rearrangement. beilstein-journals.org This process involves the recyclization of a five-membered heterocyclic system containing an N-O bond. While the classic example involves oxadiazoles, the principle extends to hydrazones derived from certain heterocyclic ketones. A hydrazone formed from (3-methylbutyl)hydrazine and a suitable heterocyclic ketone could, under basic or thermal conditions, undergo a rearrangement involving the cleavage and reformation of ring bonds to yield a new, stable heterocyclic scaffold, such as a 1,2,3-triazole. beilstein-journals.org

Another class of rearrangements involves the formation of intermediate Meisenheimer complexes, especially when electron-withdrawing groups are present on an aromatic ring within the molecule. nih.gov In such cases, intramolecular nucleophilic attack by the hydrazine nitrogen can lead to the formation of a spirocyclic Meisenheimer complex. Subsequent ring-opening and rearrangement can lead to deep-seated structural transformations, resulting in the formation of entirely new ring systems. For instance, reactions of substituted benzisothiazoles with hydrazine have been shown to yield rearranged products through such pathways. nih.gov

| Rearrangement Type | Precursor | Resulting System | Key Conditions |

| Boulton–Katritzky | Heterocyclic Hydrazone | 1,2,3-Triazole derivative | Base or heat |

| Meisenheimer Complex Mediated | Hydrazine derivative with electron-deficient aryl ring | Isomeric heterocycles | Presence of strong electron-withdrawing groups |

This table presents examples of intramolecular rearrangements involving hydrazine derivatives.

Decomposition and Stability Under Various Reaction Conditions

The stability of this compound is a critical factor in its storage and use in chemical synthesis. As a hydrochloride salt, it is generally more stable and less volatile than its free base counterpart. The protonation of the hydrazine nitrogen reduces its nucleophilicity and susceptibility to oxidation.

However, like other hydrazine derivatives, it is subject to decomposition under certain conditions. The primary modes of decomposition for hydrazines involve cleavage of the N-N bond and oxidation.

Chemical Stability: this compound is sensitive to strong oxidizing agents. Oxidation can lead to the formation of diazenes, which are generally unstable and may decompose further to release nitrogen gas. The presence of acid, as in the hydrochloride salt, can provide some protection against certain oxidative pathways. The compound's stability is also affected by pH. In strongly basic conditions, the free base is liberated, which is more reactive and prone to oxidation by atmospheric oxygen.

Photostability: Many hydrazine derivatives are sensitive to light. Exposure to UV radiation can promote the homolytic cleavage of the N-N bond, generating radical intermediates that can initiate further decomposition reactions. Therefore, it is advisable to store the compound in amber vials or otherwise protected from light.

| Condition | Effect on Stability | Common Decomposition Products |

| High Temperature | Thermal decomposition | Ammonia (B1221849), Nitrogen, Alkanes |

| Strong Oxidizing Agents | Chemical decomposition | Diazene, Nitrogen gas |

| UV Light Exposure | Photolytic decomposition | Radical species, Nitrogen gas |

| Strong Base | Formation of less stable free base | Increased susceptibility to oxidation |

| Presence of Metal Catalysts (e.g., Ir, Fe) | Catalytic decomposition | Ammonia, Nitrogen, Hydrogen |

This table summarizes the stability of hydrazine derivatives under various conditions.

Advanced Analytical Characterization Techniques for 3 Methylbutyl Hydrazine Hydrochloride

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular framework of (3-Methylbutyl)hydrazine (B2808768) hydrochloride, providing direct information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules by mapping the local chemical environments of ¹H (proton) and ¹³C (carbon) nuclei. youtube.com

For (3-Methylbutyl)hydrazine hydrochloride, the ¹H NMR spectrum provides detailed information about the arrangement of hydrogen atoms. The signals from the protons on the hydrazine (B178648) nitrogen atoms are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. The protons of the 3-methylbutyl group, however, give rise to more distinct signals. A doublet for the two methyl groups, a multiplet for the single methine proton, and a triplet for the methylene (B1212753) group adjacent to the nitrogen are expected.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon environments. libretexts.org For this compound, four unique carbon signals are anticipated, corresponding to the two methyl carbons (which are equivalent), the methine carbon, and the two methylene carbons. The carbon atom bonded directly to the electron-withdrawing hydrazine group is expected to be the most deshielded (highest chemical shift) among the alkyl carbons. libretexts.org

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | ¹H Multiplicity |

| ¹H | CH₃ | ~0.9 | Doublet |

| ¹H | CH | ~1.7 | Multiplet |

| ¹H | CH₂-CH | ~1.5 | Multiplet |

| ¹H | CH₂-N | ~3.0 | Triplet |

| ¹H | NH-NH₃⁺ | Variable (Broad) | Singlet (Broad) |

| ¹³C | CH₃ | ~22 | - |

| ¹³C | CH | ~26 | - |

| ¹³C | CH₂-CH | ~38 | - |

| ¹³C | CH₂-N | ~50 | - |

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the hydrazine and alkyl moieties.

The most prominent features are the N-H stretching vibrations from the hydrazinium (B103819) ion (-NH-NH₃⁺), which typically appear as a broad and strong band in the region of 3300-2600 cm⁻¹. This broadness is a result of extensive hydrogen bonding. C-H stretching vibrations from the methyl and methylene groups of the 3-methylbutyl chain are observed just below 3000 cm⁻¹. Additionally, N-H bending (scissoring) vibrations can be seen around 1600-1500 cm⁻¹, and C-H bending vibrations appear in the 1470-1365 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound Data is inferred from typical frequency ranges for relevant functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Hydrazinium ion (-NH-NH₃⁺) | 3300 - 2600 | Strong, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2960 - 2870 | Medium to Strong |

| N-H Bend | Hydrazinium ion (-NH₃⁺) | ~1600 - 1500 | Medium |

| C-H Bend | Alkyl (CH₃, CH₂) | 1470 - 1365 | Medium |

| C-N Stretch | Aliphatic Amine/Hydrazine | ~1250 - 1020 | Medium to Weak |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For a volatile salt like this compound, techniques such as Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are ideal. In positive ion mode ESI-MS, the compound is typically detected as the protonated free base, [C₅H₁₄N₂ + H]⁺, which would yield a molecular ion peak at an m/z of 103.12.

Fragmentation analysis (MS/MS) of this parent ion can provide further structural confirmation. Common fragmentation pathways for alkyl hydrazines include cleavage of the C-N bond, the N-N bond, and loss of alkyl fragments. The fragmentation of the 3-methylbutyl group would lead to characteristic daughter ions. For instance, the loss of an isobutyl radical (C₄H₉•) would result in a fragment ion at m/z 46, corresponding to [CH₂NHNH₂]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Formula | Predicted m/z | Interpretation |

| ESI-MS | [M+H]⁺ | [C₅H₁₅N₂]⁺ | 103.12 | Protonated molecular ion of the free base |

| MS/MS | [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07 | Loss of hydrazine fragment |

| MS/MS | [CH₂NHNH₂]⁺ | [CH₅N₂]⁺ | 46.05 | Cleavage of the C-C bond beta to the nitrogen |

| MS/MS | [NH₂NH₂]⁺ | [H₅N₂]⁺ | 33.04 | Cleavage of the C-N bond |

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, can effectively separate the target compound from related impurities.

A significant challenge in the HPLC analysis of simple hydrazines is their lack of a strong UV-Vis chromophore, making detection by standard UV detectors difficult. To overcome this, derivatization is often employed. google.com The hydrazine can be reacted with an aldehyde or ketone containing a chromophore, such as p-dimethylaminobenzaldehyde, to form a hydrazone that is readily detectable by UV-Vis. nih.gov Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for detection without derivatization. For high sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the method of choice, allowing for simultaneous separation, identification, and quantification. nih.gov

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with an additive (e.g., 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | LC-MS, ELSD, or UV-Vis (post-derivatization) |

| Injection Volume | 5-10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its salt nature, high polarity, and low volatility, which lead to poor chromatographic performance, including severe peak tailing. researchgate.net Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net

Common derivatization strategies for hydrazines include:

Acylation: Reaction with acylating agents, such as anhydrides (e.g., trifluoroacetic anhydride), to form stable, volatile diacyl derivatives.

Silylation: Treatment with silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. jfda-online.com

Hydrazone Formation: Condensation with a suitable aldehyde or ketone (e.g., acetone, benzaldehyde) to form a stable and volatile hydrazone derivative. research-solution.com

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility and the type of detector being used (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS). researchgate.net

Table 5: Common Derivatization Reagents for GC Analysis of Hydrazines

| Derivatization Type | Reagent | Resulting Derivative | Key Advantage |

| Acylation | Trifluoroacetic Anhydride (TFAA) | N,N'-di-trifluoroacetyl derivative | Highly volatile, good for ECD detection |

| Silylation | BSTFA | Trimethylsilyl (TMS) derivative | Forms stable and volatile products |

| Hydrazone Formation | Benzaldehyde (B42025) | Benzaldehyde (3-methylbutyl)hydrazone | Simple reaction, produces stable derivative |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering dramatic increases in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). ijpmbs.comscience.gov This technology utilizes columns packed with sub-2 µm particles, which, when coupled with instrumentation designed to handle higher system pressures, allows for superior separation efficiency. ijpmbs.comnih.gov

For the analysis of this compound, a polar and reactive compound, UPLC methods are often developed using pre-column derivatization. This step converts the highly polar hydrazine into a more hydrophobic derivative that is more amenable to separation by reversed-phase chromatography and often possesses a chromophore for enhanced UV detection. researchgate.netpatsnap.comciac.jl.cn Common derivatizing agents for hydrazines include aldehydes such as p-dimethylaminobenzaldehyde or naphthalene-2,3-dialdehyde, which react to form stable hydrazones. researchgate.netciac.jl.cn

The separation is typically achieved on a C18 or similar reversed-phase column. researchgate.netmdpi.com The high resolving power of UPLC allows for the separation of this compound from starting materials, impurities, and by-products with greater efficiency and in a fraction of the time required by HPLC. science.govnih.gov

Table 1: Illustrative UPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) or Tandem Mass Spectrometry (MS/MS) |

| Derivatizing Agent | p-Dimethylaminobenzaldehyde |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For this compound, this method provides experimental confirmation of its empirical and molecular formula, C₅H₁₅ClN₂. chemscene.com The technique involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Chlorine is typically determined by other methods, such as titration after combustion.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound (C₅H₁₅ClN₂)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 60.05 | 43.31 |

| Hydrogen | H | 1.008 | 15.12 | 10.91 |

| Chlorine | Cl | 35.45 | 35.45 | 25.57 |

| Nitrogen | N | 14.01 | 28.02 | 20.21 |

| Total | | | 138.64 | 100.00 |

Qualitative and Quantitative Colorimetric Detection of Hydrazines

Colorimetric methods are simple, rapid, and effective techniques for the detection and quantification of hydrazines, even at low concentrations. mdpi.comnih.gov These assays are based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. researchgate.net

A widely used reagent for the detection of hydrazines is p-dimethylaminobenzaldehyde (Ehrlich's reagent). mdpi.comresearchgate.net This aromatic aldehyde reacts with the hydrazine moiety of this compound in an acidic medium to form a yellow-to-orange p-dimethylaminobenzaldazine, a type of azine complex. mdpi.comresearchgate.net The reaction is highly selective and sensitive. mdpi.com

For qualitative analysis, the formation of the characteristic color upon addition of the reagent provides a visual confirmation of the presence of a hydrazine. rsc.org For quantitative analysis, the absorbance of the colored solution is measured at its wavelength of maximum absorbance (λmax) using a spectrophotometer. A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations, allowing for the determination of the concentration in an unknown sample. researchgate.net

Table 3: Common Reagents for Colorimetric Detection of Hydrazines

| Reagent | Resulting Product | Observed Color |

|---|---|---|

| p-Dimethylaminobenzaldehyde | p-Dimethylaminobenzaldazine | Yellow/Orange |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Red/Yellow Precipitate |

Reaction Monitoring Techniques (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions. researchgate.netaga-analytical.com.pl It is used to qualitatively follow the consumption of reactants and the formation of products over time. rsc.org In the synthesis of derivatives of this compound, TLC allows chemists to determine the optimal reaction time and to check for the presence of starting materials or the formation of side products. ekb.eg

The technique involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum coated with an adsorbent material like silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. rsc.org

The separation is visualized, often under UV light or by staining with an appropriate reagent (like iodine), as distinct spots. rsc.orgresearchgate.net The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. By comparing the Rf values of spots in the reaction mixture to those of the starting material and the expected product, the progress of the reaction can be effectively monitored. rsc.org

Table 4: Hypothetical TLC Monitoring of a Reaction

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Spot at t=0h | Spot at t=2h | Spot at t=4h |

|---|---|---|---|---|

| This compound (Reactant A) | 0.15 | Present | Faint | Absent |

| Aldehyde (Reactant B) | 0.70 | Present | Present | Faint |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon Dioxide |

| Chlorine |

| 2,4-Dinitrophenylhydrazine |

| Formic Acid |

| Hydrazine |

| Iodine |

| Naphthalene-2,3-dialdehyde |

| Nitrogen |

| p-Dimethylaminobenzaldehyde |

| p-Dimethylaminobenzaldazine |

| Salicylaldehyde (B1680747) |

Advanced Applications of 3 Methylbutyl Hydrazine Hydrochloride in Chemical Synthesis and Materials Science

As a Versatile Synthon in Organic Synthesis

In organic chemistry, (3-Methylbutyl)hydrazine (B2808768) hydrochloride is a key building block for constructing more complex molecular architectures. The hydrazine (B178648) group is highly reactive and can be used to form new carbon-nitrogen and nitrogen-nitrogen bonds, making it a cornerstone for synthesizing diverse classes of organic compounds. organic-chemistry.org

Precursor for Complex Heterocyclic Compounds

Hydrazine and its substituted derivatives are fundamental precursors in the synthesis of nitrogen-containing heterocyclic compounds. organic-chemistry.orgut.ee These ring systems are prevalent in pharmaceuticals, agrochemicals, and dyes. The general strategy involves the condensation of a hydrazine derivative with a molecule containing two electrophilic centers, often a 1,3-dicarbonyl compound or its equivalent, to form five- or six-membered rings. orgsyn.orgorgsyn.org

(3-Methylbutyl)hydrazine, as a mono-substituted hydrazine, can be used to regioselectively synthesize pyrazole (B372694) derivatives. orgsyn.orgorgsyn.org The reaction with a β-keto nitrile, for example, would lead to the formation of a pyrazole ring where the 3-methylbutyl group is attached to one of the nitrogen atoms. orgsyn.org The specific substitution pattern on the resulting pyrazole is dictated by the reaction conditions and the nature of the diketone substrate. The synthesis of heterocyclic compounds like indazoles can also be achieved using substituted hydrazines. organic-chemistry.org

Table 1: Examples of Heterocyclic Ring Systems Synthesized from Hydrazine Derivatives This table illustrates common heterocyclic structures that can be synthesized using substituted hydrazines like (3-Methylbutyl)hydrazine, based on established synthetic routes.

| Heterocycle Class | General Precursors | Role of (3-Methylbutyl)hydrazine |

| Pyrazoles | 1,3-Dicarbonyl compounds, β-keto nitriles | Provides the N1-N2 fragment of the ring, introducing a 3-methylbutyl substituent. |

| Indazoles | 2-Bromoarylcarbonyl compounds | Acts as the nucleophile to form the N-N bond and initiate cyclization. organic-chemistry.org |

| Pyridazines | 1,4-Dicarbonyl compounds | Condenses to form the six-membered heterocyclic ring. |

Role in the Synthesis of Active Pharmaceutical Ingredients (focus on synthesis routes)

Substituted hydrazines are critical intermediates in the production of various active pharmaceutical ingredients (APIs). cymitquimica.comorganic-chemistry.org They are often incorporated into the final molecular structure or used to facilitate key transformations. An efficient method for the direct reductive alkylation of hydrazine derivatives has been applied to the synthesis of APIs such as the antidepressant isocarboxazid. organic-chemistry.org

While specific public-domain examples detailing the use of (3-Methylbutyl)hydrazine hydrochloride in a marketed API are limited, its role can be inferred from established synthetic pathways for hydrazine-containing drugs. The synthesis typically involves the coupling of the substituted hydrazine with a carboxylic acid or an activated derivative to form a hydrazide, which may be the final product or an intermediate for further cyclization. mdpi.com For instance, reacting (3-Methylbutyl)hydrazine with an appropriate N-protected amino acid, followed by deprotection, would yield an amino acid hydrazide, a class of compounds investigated for therapeutic properties. google.com

Synthetic Route Example: General Synthesis of an Acylhydrazide

Activation of Carboxylic Acid : A carboxylic acid (R-COOH) is activated, often by converting it to an acid chloride or using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). google.com

Nucleophilic Acyl Substitution : The activated carboxylic acid is treated with (3-Methylbutyl)hydrazine. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, displacing the leaving group.

Formation of Hydrazide : The reaction yields the N'-(3-methylbutyl)hydrazide (R-CO-NH-NH-CH₂CH₂CH(CH₃)₂). This structure can be a target molecule itself or a precursor for more complex APIs. mdpi.com

Building Block for Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability or bioavailability. Hydrazine derivatives are used to create these analogues by replacing or modifying the peptide backbone. Incorporating a hydrazino-acetyl group or other hydrazine-based structures can alter the conformational properties of the peptide chain. nih.gov

This compound can be used to synthesize substituted amino acid hydrazides, which are analogues of amino acids. mdpi.comgoogle.com The synthesis involves coupling the hydrazine with a protected amino acid. google.com The resulting molecule contains the amino acid side chain and a C-terminal hydrazide moiety bearing the 3-methylbutyl group. These analogues can be used in drug discovery to explore structure-activity relationships or to create novel peptide-based therapeutics. mdpi.com

Utilization in Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations are performed elsewhere in the molecule. organic-chemistry.org

Selective Deprotection Strategies (e.g., ivDde group removal)

In solid-phase peptide synthesis, orthogonal protecting groups are used to mask the side chains of amino acids, enabling site-specific modifications of the peptide while it remains attached to the resin. biotage.comsigmaaldrich.com One such protecting group is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methyl-butyl (ivDde) group, which is used to protect the side-chain amine of lysine (B10760008) or ornithine. peptide.com

The ivDde group is noted for its stability during the standard Fmoc-deprotection steps (using piperidine) and is selectively removed under specific conditions. peptide.com The standard method for the cleavage of the ivDde group involves treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com The reaction proceeds via nucleophilic attack by hydrazine on the protecting group, leading to its cleavage from the amino acid side chain. researchgate.net The removal can be monitored by spectrophotometry, as the byproduct absorbs UV light. researchgate.netrsc.org

While the ivDde protecting group itself contains a 3-methylbutyl moiety, the reagent used for its removal is typically hydrazine monohydrate. sigmaaldrich.compeptide.com The concentration and reaction time are critical parameters that must be optimized to ensure complete and selective deprotection without side reactions. biotage.com

Table 2: Conditions for ivDde Protecting Group Removal Using Hydrazine Data compiled from studies on optimizing the selective deprotection of Lys(ivDde) in peptide synthesis.

| Hydrazine Concentration | Solvent | Reaction Time | Iterations | Efficacy | Source |

| 2% | DMF | 3 minutes | 3 | ~50% complete | biotage.com |

| 2% | DMF | 5 minutes | 3 | Marginal increase over 3 min | biotage.com |

| 2% | DMF | 3 minutes | 4 | Nominal increase over 3 iterations | biotage.com |

| 4% | DMF | 3 minutes | 3 | Nearly complete removal | biotage.com |

| 5% | DMF | 2+2 hours | 1 | Complete removal | researchgate.net |

Development of Chemical Additives and Functional Materials

Beyond its role as a synthetic intermediate, this compound and related compounds have applications in materials science. Its chemical properties, particularly its reducing potential, make it suitable for use as a specialized chemical additive.

Furthermore, the reactivity of the hydrazine moiety makes it a candidate for the production of polymers and agrochemicals. cymitquimica.com In polymer science, it could be used as a monomer or a cross-linking agent to create materials with specific thermal or mechanical properties. In agrochemical development, hydrazine derivatives are precursors to a variety of active compounds, including pesticides and plant growth regulators. cymitquimica.com

Chemical Interactions in Corrosion Inhibition Mechanisms

Hydrazine derivatives are recognized for their efficacy as corrosion inhibitors, particularly for metals like steel in acidic environments. nih.gov The inhibitory action of compounds such as this compound stems from their ability to adsorb onto the metal surface, creating a protective barrier that mitigates the corrosive process. The mechanism of this interaction is multifaceted and involves several types of chemical bonding.

The primary mechanism involves the adsorption of the hydrazine molecule onto the metal surface. This can occur through:

Physisorption: This process involves electrostatic interactions between the charged metal surface and the protonated amine groups of the hydrazine hydrochloride in the acidic solution.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal. The nitrogen atoms in the hydrazine group possess lone pairs of electrons, which can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. nih.gov

Retro-donation: In some cases, a synergistic effect occurs where electrons from the d-orbitals of the iron atoms can be transferred back to the unoccupied anti-bonding molecular orbitals of the inhibitor molecule. This back-donation strengthens the bond between the inhibitor and the metal surface. nih.gov

The effectiveness of hydrazine-based inhibitors is influenced by their molecular structure. The presence of the (3-Methylbutyl) group can affect the solubility and the surface coverage of the inhibitor. These compounds function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | 1x10-3 | >93.0 | nih.gov |

| N-Benzo researchgate.netdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1x10-3 | 91.30 | researchgate.netsciencetechindonesia.com |

| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1x10-3 | 91.34 | researchgate.netsciencetechindonesia.com |

| (E)-1-(2,4-dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine | 1x10-3 | 88.80 | researchgate.netsciencetechindonesia.com |

Role in Photographic Processes as Chemical Additives

Hydrazine and its derivatives have historically been employed in photographic technology as additives in emulsions or developers to modify the final image characteristics. google.com Their primary function is to enhance the sensitivity, speed, and contrast of photographic materials.

Furthermore, certain hydrazine derivatives can significantly increase the speed and contrast of photographic film, not just in the infrared spectrum but also in the visible and ultraviolet regions. This effect is often dependent on the development conditions. For instance, when used with a phenolic developing agent at a high pH (above 9.5) and in the presence of sulfite, hydrazine compounds can lead to a marked increase in film speed and image contrast. google.com

Synthesis of Polymeric Materials (e.g., polyazomethines)

This compound can serve as a monomer in the synthesis of specialized polymers, such as polyazomethines. Polyazomethines are polymers characterized by the presence of the azomethine (-C=N-) group in their backbone. When a dihydrazine or a hydrazine derivative is used, it can react with dicarbonyl compounds (dialdehydes or diketones) through a polycondensation reaction to form polymers containing (-C=N-N=C-) linkages.

The synthesis process typically involves the reaction of the hydrazine derivative with a compound like terephthalaldehyde. vmcollege.orgmdpi.com The nucleophilic nitrogen atoms of the hydrazine attack the electrophilic carbon atoms of the carbonyl groups. This is followed by the elimination of water molecules to form the stable azomethine bond, progressively building the polymer chain.

The reaction is often carried out in a suitable solvent such as ethanol (B145695), and it can proceed over several days at room temperature. mdpi.com The resulting polymer precipitates out of the solution and can be collected by filtration. The properties of the final polyazomethine, such as its solubility, thermal stability, and conductivity, are influenced by the specific structures of the hydrazine and dicarbonyl monomers used. mdpi.comnih.gov For example, the incorporation of the (3-methylbutyl) group could enhance the solubility of the polymer in common organic solvents.

| Polymer Name | Monomers | Solubility | Conductivity (S·cm-1) after HCl doping | Reference |

|---|---|---|---|---|

| P1 | Terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane | Soluble in most polar aprotic solvents | 1.2 x 10-3 | mdpi.com |

| P2 | Terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]-propane | Soluble in most polar aprotic solvents | 2.6 x 10-3 | mdpi.com |

Catalytic Applications and Ligand Synthesis

The reactivity of the hydrazine group makes this compound a valuable precursor in the synthesis of ligands for coordination chemistry and a participant in catalytic processes.

Hydrazine derivatives are widely used to synthesize hydrazone ligands . These are typically prepared through a condensation reaction between a hydrazine compound and an aldehyde or ketone. researchgate.net For instance, (3-Methylbutyl)hydrazine can react with a carbonyl-containing compound like 3,5-di-tert-butylsalicylaldehyde to form a hydrazone.

These resulting hydrazone molecules are often excellent chelating agents for transition metal ions. They can possess multiple donor atoms (e.g., nitrogen and oxygen), allowing them to bind to a metal center in a bidentate or tridentate fashion. researchgate.net For example, a hydrazone derived from a salicylaldehyde (B1680747) can coordinate to a metal ion through the azomethine nitrogen, the phenolic oxygen, and another donor atom, forming stable mononuclear or polynuclear metal complexes with metals such as Cobalt(III), Nickel(II), and Copper(II). researchgate.net

These metal-ligand complexes can themselves exhibit significant catalytic activity or be used as models for biological systems. Furthermore, hydrazine derivatives can act as organocatalysts in certain chemical transformations, such as in Mitsunobu reactions, where they are involved in the redox cycle of the catalytic process. researchgate.net

Future Research Directions and Emerging Trends in 3 Methylbutyl Hydrazine Hydrochloride Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The primary industrial synthesis of (3-Methylbutyl)hydrazine (B2808768) hydrochloride involves the direct alkylation of hydrazine (B178648) hydrochloride with 3-methylbutanol under acidic conditions. While this method is efficient, achieving yields of up to 98%, future research is geared towards even more sustainable and atom-economical routes.

Current Industrial Methods:

Alcohol Alkylation: This is the most viable industrial method, proceeding via an SN2 mechanism where the alcohol's hydroxyl group is protonated to form a water molecule, a good leaving group. A 1:1 molar ratio of hydrazine hydrochloride to 3-methylbutanol is optimal to minimize side products.

Halide Alkylation: An alternative, though less economical, route involves reacting 3-methylbutyl chloride with hydrazine hydrochloride. This method requires anhydrous conditions and generates stoichiometric HCl waste, posing environmental and handling challenges.

Life-cycle assessments favor the alcohol alkylation route due to its approximately 40% lower carbon emissions and the absence of halogenated waste. The primary byproduct from the alcohol route, after neutralization, is sodium chloride, which can be crystallized and sold.

| Factor | Alcohol Alkylation Method | Halide Alkylation Method |

|---|---|---|

| Yield | 98% | 85% |

| By-Products | <2% | 10–15% |

| Relative Cost | 1.0x | 1.8x |

| Energy Consumption (kWh/ton) | 150 | 220 |

| Environmental Impact | 40% lower carbon emissions, no halogenated waste | Generates HCl waste, higher carbon footprint |

Investigation of Undiscovered Reactivity Modes and Mechanistic Pathways

(3-Methylbutyl)hydrazine hydrochloride is a versatile chemical entity capable of undergoing a range of reactions, including oxidation, reduction, and nucleophilic substitution. The hydrazine moiety acts as a nucleophile, allowing it to participate in various substitution reactions.

Known Reactivity:

Oxidation: Can be oxidized by agents like hydrogen peroxide to form corresponding hydrazones.

Reduction: Can be reduced by agents such as sodium borohydride (B1222165) to yield simpler amines.

Nucleophilic Substitution: Reacts with electrophiles like alkyl halides.

Future investigations are aimed at uncovering more nuanced reactivity. Mechanistic studies, particularly on the decomposition of hydrazine derivatives on catalytic surfaces, have revealed that the process can start with an initial N-N bond scission. rsc.org The electronic structure of the adsorbed hydrazine shows a weakening of the π bond between the nitrogen atoms, facilitating this cleavage. rsc.org The metabolism of hydrazine derivatives can also proceed through the formation of reactive free radical species and diimide intermediates, pathways that are catalyzed by enzymes like cytochrome P450. nih.govresearchgate.net Understanding how the 3-methylbutyl group influences these radical pathways and N-N bond scission dynamics is a key area for future research. The steric effects of the bulky 3-methylbutyl group may slow down certain reactions, such as cyclization, when compared to smaller substituents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry represents a significant trend in chemical manufacturing, offering enhanced safety, consistency, and scalability. Modern industrial production of this compound has begun to adopt continuous flow systems. For instance, a tubular reactor with a 50 L capacity operating at 105°C can achieve an output of 6.7 kg/hr with greater than 99% purity.

A general protocol for the synthesis of various hydrazine derivatives from alcohols using continuous flow technology has been demonstrated. rsc.org In this setup, solutions of the alcohol with a phosphine (B1218219) reagent and an azodicarboxylate are pumped through tubing in a temperature-controlled bath, allowing for rapid and efficient reaction. rsc.org This methodology is highly adaptable for the large-scale synthesis of this compound and allows for precise control over reaction parameters like residence time and temperature, leading to improved yield and purity. rsc.org Future work will likely focus on optimizing these flow processes, potentially integrating in-line purification and analysis for fully automated production.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For hydrazine derivatives, high-level ab initio and density functional theory (DFT) methods have been employed to study their thermodynamic properties, such as N-N homolytic bond dissociation enthalpies (BDEs). nih.gov Studies have shown that the M05-2X DFT method can provide highly accurate BDE predictions for a wide range of organonitrogen compounds. nih.gov

These computational approaches can be applied to this compound to predict its reactivity in various chemical environments. For example, DFT calculations are used to investigate the electronic structure and decomposition mechanisms of hydrazine on catalyst surfaces, providing insights that are crucial for designing better catalysts. rsc.org Natural bond orbital (NBO) analysis and frontier orbital energies can further elucidate the electronic factors governing its reactivity. nih.gov Future research will leverage machine learning and AI to build predictive models based on larger datasets, enabling the rapid screening of potential reaction conditions and the design of novel derivatives with tailored properties.

Cross-Disciplinary Applications in Materials Science and Green Chemistry

The unique chemical properties of this compound lend themselves to innovative applications in materials science and green chemistry.

In green chemistry , the focus is on sustainable processes and products. Hydrazine itself is considered a carbon-free hydrogen carrier, a critical area of research for the future hydrogen economy. rsc.org The catalytic decomposition of hydrazine releases hydrogen gas, and understanding the mechanism with derivatives like this compound on efficient catalysts such as iridium is vital. rsc.org Furthermore, the push towards more sustainable synthesis routes for the compound, as detailed in section 7.1, is a direct application of green chemistry principles aimed at reducing waste and energy consumption.

Development of Advanced Analytical Techniques for Trace Analysis and Speciation

Accurate detection and quantification of this compound, especially at trace levels, are crucial for process control and environmental monitoring. Hydrazines are known to be reactive and can autoxidize during storage, complicating their analysis. cdc.gov

Several advanced analytical methods are employed for the analysis of hydrazine and its derivatives:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques. cdc.govresearchgate.net Due to the high polarity and reactivity of hydrazines, derivatization is often necessary prior to analysis. osha.gov Reagents like benzaldehyde (B42025) or p-dimethylaminobenzaldehyde are used to create more stable and detectable derivatives. osha.govcdc.gov For unequivocal identification, GC coupled with mass spectrometry (GC-MS) is the preferred method. cdc.gov

Ion Chromatography: This technique can be used for the direct detection of hydrazine cations in solution without prior derivatization, simplifying the analytical process. google.com

Spectrophotometry: This method measures the absorbance of light by a colored derivative of the hydrazine compound, offering a way to quantify its concentration. cdc.gov

Future trends in this area involve the development of more sensitive and selective sensors for real-time, in-situ monitoring. Research into novel derivatizing agents that enhance detection limits and the application of advanced mass spectrometry techniques for speciation analysis will allow for a more detailed understanding of the compound's fate in complex matrices.

| Analytical Method | Principle | Sample Preparation | Key Detectors |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Often requires derivatization (e.g., with benzaldehyde) | UV, Electrochemical Detector (ED) |

| Gas Chromatography (GC) | Separation based on boiling point/volatility | Derivatization is typically required | Nitrogen Phosphorus Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Ion Chromatography | Separation of ions | Direct injection of aqueous sample | Conductivity Detector |

| Spectrophotometry | Measurement of light absorbance | Derivatization to form a colored compound (e.g., with p-dimethylaminobenzaldehyde) | Spectrophotometer |

Q & A

Basic Research Questions

Q. How can the synthesis of (3-Methylbutyl)hydrazine hydrochloride be optimized for improved yield and purity?

- Methodological Answer :

- Reaction Conditions : Use reflux conditions (e.g., ethanol as a solvent) with equimolar ratios of hydrazine derivatives and carbonyl precursors (e.g., ketones or aldehydes). Extended reflux times (6–8 hours) enhance completion .

- Purification : Crystallize the crude product from ethanol or ethyl acetate to remove unreacted starting materials. Yield improvements (up to 82%) are achievable via controlled cooling and filtration .

- Safety : Avoid free hydrazine base by using hydrochloride salts, which are safer to handle .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectral Analysis :

- ¹H NMR : Detect NH₂ and aromatic protons (δ 10.59 for NH₂; δ 7.06–7.72 for aromatic protons) .

- IR : Identify N–H stretches (~3213 cm⁻¹) and C–N vibrations (~1614 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 132 for related hydrazine derivatives) .

- Physical Properties : Measure melting points (e.g., ~193°C for structurally similar 3-Methylphenylhydrazine hydrochloride) .

Advanced Research Questions

Q. How can spectral data contradictions be resolved during the synthesis of novel hydrazine hydrochloride derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR and IR data with computational simulations (e.g., density functional theory for expected chemical shifts) .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH₂ groups) from aromatic protons .

- Contaminant Analysis : Employ HPLC-MS to detect side products like unreacted hydrazine or oxidized intermediates .

Q. What mechanistic insights govern the reactivity of this compound in Fischer indole synthesis?

- Methodological Answer :

- Mechanism : The compound acts as a nucleophile, attacking carbonyl carbons to form hydrazones, which undergo acid-catalyzed cyclization to indoles. Steric effects from the 3-methylbutyl group may slow cyclization compared to smaller substituents .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax shifts during hydrazone formation) .

- Substituent Effects : Compare reaction rates with analogs (e.g., 3,5-Dimethylphenylhydrazine hydrochloride) to assess electronic and steric impacts .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., structural analogs decompose at ~193°C) .

- Hygroscopicity : Store in airtight containers with desiccants (silica gel) to prevent hydrolysis.

- Light Sensitivity : Use amber vials to avoid photodegradation, as hydrazines are prone to oxidation under UV light .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Neutralization : Dispose of waste by treating with calcium hypochlorite (10% w/v) to oxidize residual hydrazine .

- Toxicity Data : LD₅₀ values for similar compounds range from 25–2100 mg/kg (oral, rodents), necessitating strict exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.